Floredil
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Overview
Description
Preparation Methods
The preparation of Floredil involves several synthetic routes. One common method includes the reaction of 4-(2-chloroethyl)morpholine hydrochloride with other reagents under specific conditions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Floredil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Floredil has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its therapeutic potential in treating certain medical conditions.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Floredil involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Floredil can be compared with other similar compounds such as morinamide, nimorazole, and pholcodine. These compounds share structural similarities but differ in their specific applications and effects . This compound is unique due to its specific molecular structure and the range of applications it offers .
Properties
CAS No. |
53731-36-5 |
---|---|
Molecular Formula |
C16H25NO4 |
Molecular Weight |
295.37 g/mol |
IUPAC Name |
4-[2-(3,5-diethoxyphenoxy)ethyl]morpholine |
InChI |
InChI=1S/C16H25NO4/c1-3-19-14-11-15(20-4-2)13-16(12-14)21-10-7-17-5-8-18-9-6-17/h11-13H,3-10H2,1-2H3 |
InChI Key |
MXVLJFCCQMXEEE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1)OCCN2CCOCC2)OCC |
Canonical SMILES |
CCOC1=CC(=CC(=C1)OCCN2CCOCC2)OCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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